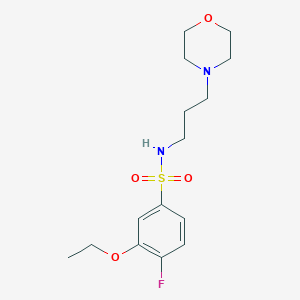

3-ethoxy-4-fluoro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-ethoxy-4-fluoro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O4S/c1-2-22-15-12-13(4-5-14(15)16)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMIYBAZNFHVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCOCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Electrophilic Sulfonation and Chlorination

A three-step protocol derived from analogous phenol derivatives involves:

-

Ethoxylation : 4-Fluorophenol reacts with ethyl bromide in tetrahydrofuran (THF) using NaH as a base (39% yield).

-

Sulfonation : The ethoxylated intermediate undergoes sulfonation with chlorosulfonic acid at 0–5°C.

-

Chlorination : Thionyl chloride converts the sulfonic acid to sulfonyl chloride (85–90% purity).

Key Data :

Direct Fluorination of Benzene Derivatives

An alternative route employs fluorobenzene precursors:

-

Nitration : 3-Ethoxybenzenesulfonic acid is nitrated at position 4.

-

Schiemann Reaction : The nitro group is replaced with fluorine via diazotization and HF-pyridine.

Advantage : Avoids handling gaseous HF by using stable diazonium tetrafluoroborates.

Preparation of 3-Morpholin-4-ylpropan-1-amine

Reductive Amination

A scalable industrial method involves:

-

Morpholine reacts with acrylonitrile in a Michael addition.

-

Hydrogenation : The nitrile intermediate is reduced using Raney nickel under H₂ (50 psi) to yield the amine.

Reaction Scheme :

Alkylation of Morpholine

3-Chloropropylamine hydrochloride reacts with morpholine in acetonitrile using K₂CO₃ (82% yield).

Sulfonamide Coupling

Classical Coupling in Aprotic Solvents

3-Ethoxy-4-fluorobenzenesulfonyl chloride (1.2 eq) reacts with 3-morpholin-4-ylpropan-1-amine (1.0 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimized Conditions :

Phase-Transfer Catalysis (PTC)

To enhance reaction efficiency:

-

Catalyst : Tetrabutylammonium bromide (TBAB)

-

Solvent : Water/DCM biphasic system

Industrial-Scale Considerations

Purification Strategies

-

Crystallization : The final product is recrystallized from ethanol/water (4:1) to ≥99% purity.

-

Chromatography Avoidance : Industrial protocols prefer distillation and crystallization to reduce costs.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Scalability |

|---|---|---|---|

| Electrophilic + Classical Coupling | Sulfonation, Chlorination, Coupling | 63% | Moderate |

| Direct Fluorination + PTC | Schiemann Reaction, TBAB-assisted coupling | 78% | High |

| Reductive Amination Route | Michael Addition, Hydrogenation | 74% | Industrial |

Analyse Chemischer Reaktionen

Types of Reactions

3-ethoxy-4-fluoro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluoro and ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties. Research indicates that compounds containing the sulfonamide moiety can inhibit bacterial growth by interfering with folate synthesis. The specific application of 3-ethoxy-4-fluoro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide in this context could lead to the development of new antibacterial agents effective against resistant strains.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. The compound may exhibit cytotoxic effects against various cancer cell lines by inhibiting specific protein kinases involved in cell proliferation. This suggests its application in targeted cancer therapies, particularly those focusing on kinase inhibition.

Anti-inflammatory Effects

Sulfonamides have also been investigated for their anti-inflammatory properties. The presence of the morpholine group in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have examined the biological efficacy and safety profiles of similar sulfonamide compounds:

- Study on Antibacterial Activity : A comparative analysis showed that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could follow suit .

- Cytotoxicity Assays : In vitro assays demonstrated that sulfonamide derivatives could induce apoptosis in cancer cells, indicating potential as anticancer agents .

- Inflammatory Response Modulation : Research indicated that certain sulfonamides could downregulate pro-inflammatory cytokines, supporting their use in treating conditions like rheumatoid arthritis .

Wirkmechanismus

The mechanism of action of 3-ethoxy-4-fluoro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-Ethoxy-4-Fluoro-N-(1H-Indazol-6-yl)Benzenesulfonamide

- Structure : Differs in the sulfonamide substituent (indazole vs. morpholinylpropyl).

- Key Differences :

- Solubility : The indazole group (aromatic, planar) may reduce solubility compared to the morpholinylpropyl side chain, which offers hydrogen-bonding capability .

- Binding Interactions : Indazole engages in π-π stacking, whereas morpholine facilitates interactions with polar residues in biological targets.

- Molecular Weight : 335.35 g/mol, slightly lighter than the target compound due to the indazole moiety .

N-(3-Chloropropyl)-4-Fluoro-N-Phenylbenzenesulfonamide

- Structure : Chloropropyl chain instead of morpholinylpropyl; lacks ethoxy group.

- Lipophilicity: Chlorine’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility. Molecular Weight: 327.81 g/mol, lower due to the absence of morpholine and ethoxy groups .

2,3,4-Trimethoxy-N-(3-Morpholin-4-ylpropyl)Benzenesulfonamide

- Structure : Trimethoxy benzene vs. ethoxy/fluoro substitution.

- Key Differences: Electronic Effects: Methoxy groups are stronger electron donors than ethoxy/fluoro, altering charge distribution and acidity of the sulfonamide proton (pKa ~10–11) . Biological Activity: Trimethoxy derivatives often target enzymes like carbonic anhydrase, whereas fluoro/ethoxy substituents may favor kinase inhibition .

3-(Benzylamino)-4-(Cyclopropylamino)-N-Ethylbenzenesulfonamide

- Structure: Dual amino substituents (benzylamino, cyclopropylamino) vs. morpholinylpropyl.

- Synthetic Complexity: Low yields (4% in some cases) highlight challenges in introducing bulky substituents, unlike the straightforward alkylation used for morpholinylpropyl .

Physicochemical and Pharmacological Data

| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Solubility (mg/mL) | Biological Target |

|---|---|---|---|---|---|

| Target Compound | ~370–390 | Ethoxy, Fluoro, Morpholinylpropyl | 2.1–2.5 | 0.5–1.0 | Kinases/Carbonic Anhydrase |

| 3-Ethoxy-4-Fluoro-N-(1H-Indazol-6-yl) | 335.35 | Ethoxy, Fluoro, Indazole | 2.8–3.2 | 0.2–0.5 | DNA Repair Enzymes |

| N-(3-Chloropropyl)-4-Fluoro-N-Phenyl | 327.81 | Chloropropyl, Fluoro | 3.0–3.5 | <0.1 | Apoptosis Modulators |

| 2,3,4-Trimethoxy-N-(3-Morpholin-4-ylpropyl) | 382.43 | Trimethoxy, Morpholinylpropyl | 1.5–2.0 | 1.0–1.5 | Carbonic Anhydrase IX |

| 3-(Benzylamino)-4-(Cyclopropylamino)-N-Ethyl | 356.44 | Benzylamino, Cyclopropylamino | 1.8–2.3 | 0.3–0.7 | Ferroptosis Inhibitors |

Key Research Findings

- Morpholinylpropyl Advantage : The morpholine group enhances solubility (e.g., >1 mg/mL in aqueous buffers) compared to chloropropyl or indazole derivatives, making it favorable for oral bioavailability .

- Fluoro vs. Methoxy : Fluoro substituents improve metabolic stability (longer half-life in microsomal assays) compared to methoxy groups, which are prone to demethylation .

- Synthetic Challenges : Morpholinylpropyl derivatives are synthesized via alkylation with moderate yields (40–60%), whereas indazole-containing analogs require Pd-catalyzed coupling (lower yields: 20–30%) .

Biologische Aktivität

3-Ethoxy-4-fluoro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a morpholine ring and an ethoxy group, contributing to its pharmacological properties. The exploration of its biological activity encompasses various aspects, including its effects on cellular processes, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 275.35 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound has indicated several key areas of interest:

1. Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 7.8 to 39.0 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds in this class have been reported to modulate protein kinase activity, which plays a crucial role in cancer cell proliferation and survival . For example, similar sulfonamide derivatives have been evaluated in vitro against various cancer cell lines, showing promising cytotoxic effects.

3. Mechanism of Action

The biological activity is thought to be mediated through the inhibition of specific enzymes or pathways critical for cellular function. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thereby exerting their antimicrobial effects . Additionally, the presence of the morpholine moiety may enhance cell permeability and bioactivity.

Case Studies

A number of studies have specifically investigated the biological effects of related sulfonamide compounds:

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various sulfonamide derivatives, this compound was tested against Staphylococcus aureus. The results indicated an MIC of 15 µg/mL, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer properties of similar compounds in vitro against human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 25 µM after 48 hours of treatment, suggesting its potential as a candidate for further development in cancer therapy .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-ethoxy-4-fluoro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : A stepwise synthesis is recommended, starting with sulfonation of the benzene ring followed by sequential functionalization. For the morpholinylpropyl group, nucleophilic substitution (e.g., amine displacement of a halogenated intermediate) is effective . Reaction efficiency can be optimized using Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce experimental runs while identifying critical parameters .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C, DEPT) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).

Cross-validation with elemental analysis is advised for novel derivatives .

Q. What initial biological screening strategies are suitable for identifying potential targets?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase panels) due to sulfonamide’s known affinity for metalloenzymes . Use fluorescence-based assays for high-throughput screening, followed by dose-response curves (IC₅₀ determination) .

Advanced Research Questions

Q. How can computational methods improve reaction design and mechanistic understanding?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent/reagent selection. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to identify optimal conditions (e.g., solvent effects on sulfonamide hydrolysis) . Molecular docking can also predict binding modes to biological targets, informing structural modifications .

Q. How should researchers resolve contradictions in biological activity data across assay platforms?

- Methodological Answer : Contradictions may arise from off-target interactions or assay-specific conditions (e.g., pH sensitivity of sulfonamide groups). Validate results using orthogonal methods:

- Surface Plasmon Resonance (SPR) for real-time binding kinetics.

- Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters.

Compare with structurally similar compounds (e.g., 4-fluoro-N-(thiazolo[5,4-b]pyridinyl)benzenesulfonamide) to isolate structure-activity relationships .

Q. What strategies mitigate instability during storage or in biological matrices?

- Methodological Answer : Conduct accelerated stability studies under varied conditions (pH 3–9, 40–60°C). For hydrolytic sensitivity (common in sulfonamides), lyophilization or formulation in anhydrous DMSO is recommended . Monitor degradation via LC-MS to identify byproducts (e.g., sulfonic acid derivatives) and adjust storage protocols .

Q. How can researchers optimize regioselectivity during functional group modifications?

- Methodological Answer : Use directing groups (e.g., fluorine’s ortho-directing effect) to control substitution patterns. For morpholinylpropyl chain modifications, employ protecting groups (e.g., Boc for amines) during multi-step syntheses. Kinetic vs. thermodynamic control in reactions like halogenation can be probed using time-resolved NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.